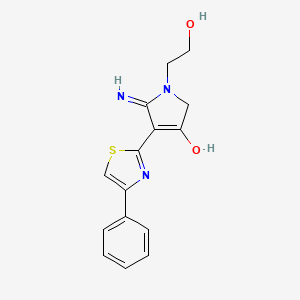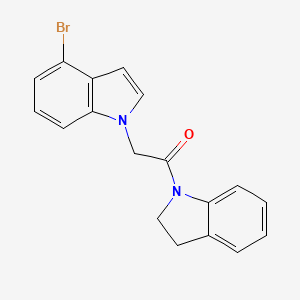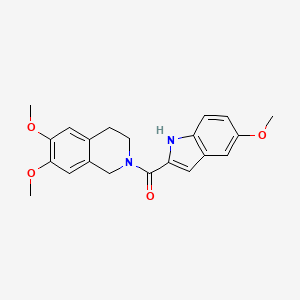
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” is a complex organic compound that features a pyrrolidinyl group and a thiadiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” typically involves multi-step organic reactions. The starting materials might include 3-methyl-2,5-dioxo-3-phenyl-1-pyrrolidine and 5-methyl-1,3,4-thiadiazole. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality.
化学反応の分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify the compound’s structure, particularly the carbonyl groups.
Substitution: Various substitution reactions might be employed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for creating new materials or pharmaceuticals.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar biological activity, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in treating certain diseases or conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
- 3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE
Uniqueness
The uniqueness of “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” lies in its specific combination of functional groups and molecular structure. This unique arrangement might confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C17H18N4O3S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O3S/c1-11-19-20-16(25-11)18-13(22)8-9-21-14(23)10-17(2,15(21)24)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,18,20,22) |
InChIキー |
YUMGODYZRMVBAP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)CC(C2=O)(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)
![N-(6-chloropyridin-3-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14935499.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)

![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)



![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)

